4-TERT-BUTYL-N-{4-[(1E)-1-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENE-1-SULFONAMIDE
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Overview
Description
4-TERT-BUTYL-N-{4-[(1E)-1-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C25H27N3O4S and a molecular weight of 465.6 g/mol. This compound is known for its unique chemical structure, which includes a tert-butyl group, a hydroxybenzoyl moiety, and a benzenesulfonamide group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-{4-[(1E)-1-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the intermediate compounds. The reaction typically begins with the formation of the hydroxybenzoyl hydrazone, followed by its reaction with the appropriate benzenesulfonamide derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-{4-[(1E)-1-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-TERT-BUTYL-N-{4-[(1E)-1-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENE-1-SULFONAMIDE is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-{4-[(1E)-1-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-nitrophenyl)benzenesulfonamide
- 4-tert-butyl-N-(4-(diethylamino)phenyl)benzenesulfonamide
- 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide
Uniqueness
4-TERT-BUTYL-N-{4-[(1E)-1-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C25H27N3O4S |
---|---|
Molecular Weight |
465.6g/mol |
IUPAC Name |
N-[(E)-1-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]ethylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C25H27N3O4S/c1-17(26-27-24(30)22-7-5-6-8-23(22)29)18-9-13-20(14-10-18)28-33(31,32)21-15-11-19(12-16-21)25(2,3)4/h5-16,28-29H,1-4H3,(H,27,30)/b26-17+ |
InChI Key |
GHNMXJJZIPUPSP-YZSQISJMSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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